3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile
Overview
Description
3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is an organic compound with the molecular formula C10H8N2O3 It is characterized by the presence of a nitro group, an oxirane ring, and a benzonitrile moiety
Mechanism of Action
Target of Action
The primary targets of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
The exact mode of action of This compound It is believed that the compound interacts with its targets in a way that leads to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound, which in turn affects its efficacy and safety profile .
Result of Action
The molecular and cellular effects of This compound As research progresses, more information about the specific effects of this compound at the molecular and cellular levels will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of 3-nitro-4-hydroxybenzonitrile with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which then reacts with the hydroxyl group to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification: Techniques such as recrystallization or chromatography are employed to purify the compound
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the purity and structure of the compound
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst
Reduction: The oxirane ring can be opened under acidic or basic conditions to form diols
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), primary or secondary amines
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group
Diols: Formed by the ring-opening of the oxirane ring
Amides: Formed by the substitution of the nitrile group
Scientific Research Applications
3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 4-(Oxiran-2-ylmethoxy)benzonitrile
- 3-Nitro-4-hydroxybenzonitrile
- 3-Nitro-4-(methoxymethoxy)benzonitrile
Uniqueness
3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a nitro group and an oxirane ring allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-nitro-4-(oxiran-2-ylmethoxy)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c11-4-7-1-2-10(9(3-7)12(13)14)16-6-8-5-15-8/h1-3,8H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXGLHPZJRBESD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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